1-(2-(Methylsulfonyl)phenyl)ethanone
Overview
Description
1-(2-(Methylsulfonyl)phenyl)ethanone is an organic compound with the molecular formula C9H10O3S. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanone group.
Mechanism of Action
Target of Action
The primary target of 1-(2-(Methylsulfonyl)phenyl)ethanone is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
This compound interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostanoids by the action of COX enzymes. By inhibiting COX-2, this compound reduces the production of prostanoids, leading to decreased inflammation and pain .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of pro-inflammatory mediators . This leads to a reduction in inflammation and associated pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Methylsulfonyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(2-iodophenyl)ethanone with sodium methanesulfonate in the presence of copper iodide as a catalyst. The reaction is carried out in dimethyl sulfoxide at elevated temperatures, typically around 100°C .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes. One such method includes the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid, followed by reaction with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile. This intermediate is then condensed with a 6-methylnicotinic ester, hydrolyzed, decarboxylated, and finally oxidized to yield the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used
Scientific Research Applications
1-(2-(Methylsulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
- 1-(4-Methylsulfonylphenyl)ethanone
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 4-(Methylsulfonyl)phenylacetic acid
Comparison: 1-(2-(Methylsulfonyl)phenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to 1-(4-methylsulfonylphenyl)ethanone, the position of the methylsulfonyl group in the ortho position (2-position) can lead to different steric and electronic effects, impacting its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKOAKKDKHMMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288969 | |
Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3323-76-0 | |
Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3323-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methanesulfonylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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